(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate
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Overview
Description
(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate: is a synthetic steroid derivative This compound is notable for its complex structure, which includes multiple functional groups such as tosyl, benzoate, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Tosylation: Conversion of hydroxyl groups to tosyl groups using tosyl chloride in the presence of a base such as pyridine.
Benzoate Formation: Esterification of hydroxyl groups with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The tosyl and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other complex steroid derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on biological systems, particularly in hormone-related pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, such as anti-inflammatory or anti-proliferative actions.
Comparison with Similar Compounds
(3β,20S)-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol: Lacks the tosyl and benzoate groups.
(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol: Lacks the benzoate group.
Uniqueness:
- The presence of both tosyl and benzoate groups in (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate enhances its reactivity and potential applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
552302-71-3 |
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Molecular Formula |
C₃₈H₄₈O₅S |
Molecular Weight |
616.85 |
Synonyms |
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate 21-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
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